molecular formula C15H17NO2 B5563501 2-(2-methoxybenzylidene)quinuclidin-3-one

2-(2-methoxybenzylidene)quinuclidin-3-one

Cat. No. B5563501
M. Wt: 243.30 g/mol
InChI Key: OJNHXCUBYFNKTH-RAXLEYEMSA-N
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Description

“2-(2-methoxybenzylidene)quinuclidin-3-one” is a chemical compound with the molecular formula C15H17NO2 . It contains a quinuclidinone core, which is a bicyclic structure containing a nitrogen atom, and a methoxybenzylidene group attached to it.

Scientific Research Applications

1. Structural and Conformational Studies

2-(2-methoxybenzylidene)quinuclidin-3-one and its derivatives have been extensively studied for their solid-state structure and conformation. These compounds, including similar quinuclidine derivatives, often show unique conformations around their double bonds and exhibit geometric and conformational deformations. Such studies aid in understanding the molecule's behavior in different states, providing insights into their potential applications in material science and molecular engineering (Santini et al., 1994); (Santini et al., 1995).

2. Synthesis and Stereochemistry

The synthesis of quinuclidine derivatives, including those with methoxy groups, has been a subject of research, focusing on their stereochemical properties. These studies explore the different ways these compounds can be synthesized and the resulting stereochemistry, which is crucial for understanding their chemical behavior and potential applications in pharmaceuticals and other fields (Vorob'eva et al., 1983); (Mikhlina et al., 1972).

3. Chemical Reactions and Functionalization

Research has been conducted on the reactivity of 2-(2-methoxybenzylidene)quinuclidin-3-one and its analogs with various nucleophilic reagents. These studies provide valuable information on how these compounds can be functionalized, which is essential for their use in synthetic chemistry and potential medicinal applications (Gorbyleva et al., 1982).

4. Catalysis and Chemical Transformations

Quinuclidine derivatives, including 2-(2-methoxybenzylidene)quinuclidin-3-one, have been investigated for their role as catalysts in various chemical reactions. These studies are significant for understanding the catalytic potential of these compounds in organic synthesis, potentially leading to more efficient and selective chemical processes (O'neil et al., 2008); (Aggarwal et al., 2003).

5. Molecular Structure Analysis in Drug Development

The molecular structures of quinuclidinic compounds, including analogs of 2-(2-methoxybenzylidene)quinuclidin-3-one, have been analyzed in the context of drug development, particularly as neurokinin antagonists. These studies contribute to the understanding of how molecular structure influences biological activity, which is crucial in the design of new pharmaceutical compounds (Santini et al., 1996).

properties

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-18-14-5-3-2-4-12(14)10-13-15(17)11-6-8-16(13)9-7-11/h2-5,10-11H,6-9H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNHXCUBYFNKTH-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3CCN2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3CCN2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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